molecular formula C11H9NO B1314989 8-Acetylquinoline CAS No. 56234-20-9

8-Acetylquinoline

Cat. No.: B1314989
CAS No.: 56234-20-9
M. Wt: 171.19 g/mol
InChI Key: SHVCKCOMBWIPBE-UHFFFAOYSA-N
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Description

8-Acetylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-based compound with a benzene ring fused to a pyridine ring. This compound features an acetyl group (CH₃CO) attached to the eighth position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Acetylquinoline can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with α,β-unsaturated aldehydes under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 8-Acetylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.

    Reduction: Reduction reactions can convert it into 8-ethylquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Medicinal Applications

8-Acetylquinoline and its derivatives exhibit a range of biological activities that make them promising candidates in pharmacology.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. For instance, complexes of 8-hydroxyquinoline with metal ions such as zinc and copper have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and non-small-cell lung cancer cells. The mechanism involves the chelation of metal ions, which enhances the therapeutic potential of these compounds by inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound TypeTarget Cancer TypeIC50 (µM)Reference
Zinc ComplexHepatoma5.2Chan et al., 2013
Copper ComplexNon-small-cell lung cancer3.7Lam et al., 2016
5,7-Dihalo-SubstitutedOvarian cancer4.5Zhai et al., 2010

Antiviral Properties

Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as dengue. Novel derivatives synthesized showed significant inhibitory activity, with selectivity indices indicating their potential as antiviral agents .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TargetedIC50 (µM)CC50 (µM)Selectivity Index
Iso-Pr SubstitutedDengue Virus3.0316.065.30
Iso-Bu SubstitutedDengue Virus0.4919.3939.5

Neuroprotective Applications

The neuroprotective properties of this compound are attributed to its ability to chelate metal ions such as iron, which are implicated in neurodegenerative diseases like Alzheimer's disease. By reducing metal ion-induced oxidative stress, these compounds can potentially mitigate neuronal damage .

Table 3: Neuroprotective Effects of Metal Chelation

Metal IonEffectReference
IronReduces oxidative stressHirbod et al., 2017
ZincInhibits amyloid plaque formationZhang et al., 2008

Material Science Applications

In addition to biological applications, this compound is utilized in material science, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The compound serves as an electron transport material in OLEDs due to its favorable electronic properties, enhancing device efficiency and stability .

Table 4: Properties of OLEDs Utilizing this compound

PropertyValue
Electron MobilityHigh
StabilityEnhanced

Case Studies

Several case studies have documented the synthesis and application of various derivatives of this compound.

Case Study: Synthesis of Anticancer Agents

A recent study focused on synthesizing a series of novel derivatives incorporating coumarin and this compound moieties, evaluating their activity against acetylcholinesterase and butyrylcholinesterase enzymes which are relevant for Alzheimer's treatment. These compounds exhibited promising inhibitory activities with IC50 values significantly lower than the standard drug donepezil .

Case Study: Development of Antiviral Compounds

Another case study investigated the synthesis of new derivatives aimed at combating viral infections, specifically targeting dengue virus serotype 2. The study's findings indicated that structural modifications could enhance antiviral efficacy, paving the way for further research into therapeutic applications .

Mechanism of Action

The mechanism of action of 8-Acetylquinoline varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

    Quinoline: The parent compound, used in the synthesis of various derivatives.

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in medicinal applications.

    8-Methylquinoline: Another derivative with different substituents affecting its chemical behavior.

Uniqueness of 8-Acetylquinoline: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Biological Activity

8-Acetylquinoline, a derivative of quinoline, has garnered significant attention in recent years due to its diverse biological activities. This article delves into its pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound (C_10H_9NO) features an acetyl group attached to the nitrogen-containing quinoline ring. The synthesis of this compound typically involves the acetylation of quinoline derivatives, which can be achieved through various methods, including Friedel-Crafts acylation and other catalytic processes. Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, a study reported inhibition zones of 22 mm for Pseudomonas aeruginosa compared to a standard drug with a zone of 24 mm, indicating competitive efficacy .

Pathogen Inhibition Zone (mm) Standard Drug Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

2. Anticancer Activity

The anticancer potential of this compound has been substantiated through various in vitro studies. It acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. For example, complexes formed with metal ions like Cu(II) have shown IC50 values below 1 µM against several cancer cell lines .

Case Study:
A study investigated the effects of this compound derivatives on HeLa cervical cancer cells. The results indicated that these compounds significantly reduced cell viability through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Compound IC50 (µM) Mechanism of Action
Cu(II) complex with 8-AcQ<1Induction of apoptosis via ROS
This compoundVariesDNA damage and cell cycle arrest

3. Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It acts as an iron chelator, which is crucial for preventing neurodegenerative diseases linked to metal ion toxicity. Its derivatives have been explored for their potential in treating conditions like Alzheimer's disease by mitigating oxidative stress in neuronal cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for designing more potent derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For example, increasing lipophilicity has been correlated with enhanced antiviral activity against emerging viral pathogens .

Properties

IUPAC Name

1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKCOMBWIPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480515
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56234-20-9
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinoline-8-carboxylic acid methoxy-methyl-amide (2.16 g, 10 mmol) was dissolved in anhydrous THF (40 mL) and cooled to −78° C. The 3 M methyl magnesium iodide solution in diethyl ether (4.0 mL, 12 mmol, Aldrich) was slowly added to the reaction solution in dry ice bath. The reaction mixture was allowed to stir under nitrogen at room temperature for overnight then the reaction was cooled at ice bath and quenched with saturated aqueous ammonium chloride (40 mL). The organic phase was separated and the aqueous phase was extracted with ethyl acetate (30 mL×2). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated via vacuo to give crude title compound as light yellow solid in 83% yield (1.42 g, 8.3 mmol).
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2.16 g
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40 mL
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4 mL
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Synthesis routes and methods II

Procedure details

A mixture of 8-bromoquinoline (2.0 g, 9.661 mmol), tributyl(1-ethoxyvinyl)stannane (4.19 g, 11.59 mmol), and Pd(PPh3)4 (557 mg, 0.483 mmol) in toluene (50 mL) was heated under argon at 70° C. for 24 h. The mixture was cooled to RT and extracted with EtOAc (2×25 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 30% EtOAc/petroleum ether) furnished 1-(quinolin-8-yl)ethanone (1.2 g, 7.01 mmol, 73% yield) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.99 (1H, dd, J=2 Hz & 2.4 Hz), 8.22 (1H, dd, J=2 Hz & 6.4 Hz), 7.95 (2H, d, J=7.6 Hz), 7.59 (1H, t, J=8 Hz), 7.48 (1H, dd, J=4 Hz), 2.95 (3H, s). m/z (ESI, +ve) 172.0 (M+H)+.
Quantity
2 g
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reactant
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4.19 g
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50 mL
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557 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 8-Acetylquinoline undergo photocycloaddition reactions, and if so, what are the products?

A: Yes, this compound can participate in photocycloaddition reactions. For instance, when exposed to UV irradiation in benzene, this compound reacts with 2-Morpholinopropenenitrile. This reaction yields two main products:
* [2+2] Photocycloaddition: rel-(2R,2aR,8bS)-8b-acetyl-2-morpholino-1,2,2a,8b-tetrahydrocyclobuta[h]quinoline-2-carbonitrile. [] * [4+2] Photocycloaddition: rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile. []

Q2: How can the [4+2] photocycloaddition product of this compound and 2-Morpholinopropenenitrile be further modified?

A: The compound rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile, formed via [4+2] photocycloaddition, exhibits interesting reactivity: * Thermal Cleavage: It can be thermally cleaved back into the original reactants, this compound and 2-Morpholinopropenenitrile. This reversible reaction has a determined enthalpy (ΔH ≠) of 130.5 ± 8 kJ mol -1 and entropy (ΔS ≠) of 46 ± 3 J mol -1 K -1. [] * Hydrolysis: Hydrolysis of this compound leads to the formation of the tricyclic diketone, rel-(5R,8R)-8-acetyl-5,8-ethano-5,5-dihydroquinolin-10-one. []

Q3: Can this compound be used as a precursor for synthesizing other substituted quinoline derivatives?

A: Yes, this compound serves as a valuable starting material for synthesizing diverse quinoline derivatives. One example is its use in the synthesis of 8-(1-aminoethyl)quinoline. [] Additionally, a patent describes utilizing this compound in the Willgerodt reaction to synthesize 8-quinolineacetic acid. []

Q4: How does incorporating this compound into a terpyridine-like ligand affect the photophysical properties of its platinum(II) complex?

A: Incorporating this compound into a terpyridine-like ligand, forming 2-(8'-quinolinyl)-1,10-phenanthroline (1), significantly influences the photophysical properties of its platinum(II) complex, [Pt(1)Cl]+, compared to the control complex [Pt(3)Cl]+ (where 3 represents 2-(2'-pyridyl)-1,10-phenanthroline): [] * Absorption: [Pt(1)Cl]+ exhibits higher energy charge-transfer absorption. * Emission: [Pt(1)Cl]+ shows slightly lower energy emission with substantial intra-ligand character. * Excited-state Lifetime: [Pt(1)Cl]+ has a longer excited-state lifetime (310 ns) than [Pt(3)Cl]+ (230 ns) in deoxygenated dichloromethane at room temperature. * Activation Barrier for Quenching: [Pt(1)Cl]+ demonstrates a larger activation barrier for thermally induced quenching compared to [Pt(3)Cl]+.

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